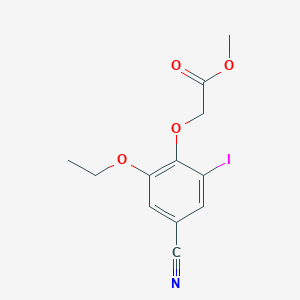
methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a cyano group, an ethoxy group, and an iodine atom attached to a phenoxy ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-cyano-2-ethoxy-6-iodophenol.
Esterification: The phenol is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.
The reaction conditions generally involve:
Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalyst: A base such as potassium carbonate is used to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, with careful control of temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 4-cyano-2-ethoxy-6-iodophenoxyacetic acid.
Scientific Research Applications
Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its biological activity would be determined by the nature of the functional groups and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-cyano-2-ethoxyphenoxy)acetate: Lacks the iodine atom, which may affect its reactivity and applications.
Methyl (4-cyano-2-iodophenoxy)acetate: Lacks the ethoxy group, which may influence its solubility and chemical behavior.
Uniqueness
Methyl (4-cyano-2-ethoxy-6-iodophenoxy)acetate is unique due to the combination of the cyano, ethoxy, and iodine substituents on the phenoxy ring
Properties
IUPAC Name |
methyl 2-(4-cyano-2-ethoxy-6-iodophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO4/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-5H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCACCANCUHQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














